molecular formula C29H31N5O3 B298771 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

Numéro de catalogue B298771
Poids moléculaire: 497.6 g/mol
Clé InChI: GAWJJLUMQHXDAO-HZHRSRAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It belongs to the family of Janus kinase (JAK) inhibitors, which are known to target the JAK-STAT signaling pathway involved in immune responses.

Mécanisme D'action

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide exerts its pharmacological effects by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells such as T cells, B cells, and natural killer cells. JAK3 is a key mediator of cytokine signaling, and its inhibition leads to the suppression of various pro-inflammatory cytokines involved in autoimmune diseases. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide also inhibits the activity of JAK1, which is involved in the signaling of multiple cytokines, including interleukin-6 and interferon-gamma.
Biochemical and Physiological Effects:
2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been shown to reduce the clinical symptoms of various autoimmune diseases, including joint inflammation, skin lesions, and bowel inflammation. It has also been shown to reduce the levels of pro-inflammatory cytokines in the blood and tissues of patients with autoimmune diseases. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has several advantages for laboratory experiments, including its high potency, selectivity, and specificity for JAK3. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has some limitations for laboratory experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Orientations Futures

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has shown promising results in clinical trials for various autoimmune diseases, and several ongoing studies are investigating its potential for other indications, including graft-versus-host disease, multiple sclerosis, and alopecia areata. Future research may focus on optimizing the dosing and administration of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide, as well as exploring its potential in combination with other immunomodulatory agents. Additionally, further research may be needed to fully understand the long-term safety and efficacy of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide in different patient populations.

Méthodes De Synthèse

The synthesis of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide involves several steps, including the reaction of 4-(cyclopentylamino)-3-nitrobenzoic acid with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, followed by the coupling of the resulting intermediate with 2,4-dimethylphenylacetic acid. The final product is obtained by the addition of cyanide ion to the amide group. The synthesis of 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been optimized for high yield and purity, and various analytical techniques have been employed to confirm its identity and purity.

Applications De Recherche Scientifique

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, a key regulator of immune responses, and thereby suppress the production of pro-inflammatory cytokines such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma. 2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide has also been shown to promote the expansion of regulatory T cells, which are known to play a critical role in maintaining immune tolerance and preventing autoimmunity.

Propriétés

Nom du produit

2-cyano-3-(1-{4-(cyclopentylamino)-3-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,4-dimethylphenyl)acrylamide

Formule moléculaire

C29H31N5O3

Poids moléculaire

497.6 g/mol

Nom IUPAC

(E)-2-cyano-3-[1-[4-(cyclopentylamino)-3-nitrophenyl]-2,5-dimethylpyrrol-3-yl]-N-(2,4-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C29H31N5O3/c1-18-9-11-26(19(2)13-18)32-29(35)23(17-30)15-22-14-20(3)33(21(22)4)25-10-12-27(28(16-25)34(36)37)31-24-7-5-6-8-24/h9-16,24,31H,5-8H2,1-4H3,(H,32,35)/b23-15+

Clé InChI

GAWJJLUMQHXDAO-HZHRSRAPSA-N

SMILES isomérique

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)/C#N)C

SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)C#N)C

SMILES canonique

CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC(=C(C=C3)NC4CCCC4)[N+](=O)[O-])C)C#N)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.